1-Nitroso-4-phenoxybenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-nitroso-4-phenoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-13-10-6-8-12(9-7-10)15-11-4-2-1-3-5-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZZWGLJNSCSAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70967111 | |
| Record name | 1-Nitroso-4-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70967111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52671-42-8 | |
| Record name | 1-Nitroso-4-phenoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52671-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrosodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052671428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nitroso-4-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70967111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-NITROSODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT3KNV9WFH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 1 Nitroso 4 Phenoxybenzene and Analogous Systems
Direct C-Nitrosation Strategies for Aromatic Ethers
Direct introduction of a nitroso (–N=O) group onto an aromatic ether like diphenyl ether represents a straightforward synthetic approach. This transformation is typically achieved through electrophilic substitution, where the electron-rich nature of the aromatic ring facilitates an attack on a nitrosating agent. The phenoxy group is an ortho-, para-directing activator, making the para-position (C4) a primary site for substitution.
Electrophilic Nitrosation Reactions
Electrophilic aromatic nitrosation involves the reaction of an aromatic compound with an electrophilic species capable of delivering a nitrosonium ion (NO⁺) or its equivalent. at.uaresearchgate.net For activated substrates such as aromatic ethers, this reaction can proceed under various conditions.
The classic approach to generating the nitrosonium ion is the acidification of a nitrite (B80452) salt, but this method can be ineffective for less reactive substrates. researchgate.net More potent nitrosating systems have been developed to overcome this limitation. A notable method involves the use of pre-formed nitrosonium salts, such as nitrosonium tetrafluoroborate (B81430) (NO⁺BF₄⁻), which serve as a direct and highly electrophilic source of the nitrosonium cation. researchgate.netresearchgate.net This reagent has been successfully used to nitrosate various anisoles and other activated aromatic compounds under mild conditions. researchgate.net
Research by Bosch and Kochi demonstrated the direct nitrosation of aromatic ethers using the electrophilic nitrosonium cation, highlighting a pathway that is mechanistically distinct from aromatic nitration. researchgate.netacs.org The phenoxy group in diphenyl ether activates the para-position for electrophilic attack. Nitrosation of analogous compounds like anisole (B1667542) has been achieved using mixtures such as acetic acid/nitrosyl sulfuric acid/sulfuric acid. nih.gov The choice of solvent and acid catalyst is crucial for the reaction's success, with acetonitrile (B52724) being a common solvent for reactions involving nitrosonium salts. researchgate.net Another modern, acid-free approach utilizes 2-methoxyethyl nitrite (MOE-ONO) as a source of the NO cation, which is particularly useful for acid-sensitive substrates. bohrium.com
| Nitrosating Agent/System | Typical Substrate(s) | Key Conditions | Reference |
|---|---|---|---|
| Nitrosonium tetrafluoroborate (NO⁺BF₄⁻) | Polymethylbenzenes, Anisoles | Acetonitrile solvent, mild conditions | researchgate.net |
| Acetic acid/Nitrosyl sulfuric acid/Sulfuric acid | Anisole and derivatives | Reaction conducted under a stream of nitric oxide | nih.gov |
| 2-Methoxyethyl nitrite (MOE-ONO) | Phenols, Naphthols, other pronucleophiles | Acid-free conditions, suppresses nitration | bohrium.com |
| Nitrosyl chloride (NOCl) in ether or acetic acid | Diketones (as activated systems) | Direct nitrosation of activated C-H bonds | acs.org |
Radical-Mediated Nitrosation Pathways
While electrophilic substitution is the dominant pathway for C-nitrosation of aromatic ethers, radical-mediated pathways are also known for related transformations, particularly aromatic nitration. researchgate.net These reactions often involve nitrogen dioxide (•NO₂) as a key radical species. researchgate.net However, the direct, preparative C-nitrosation of diphenyl ether via a radical mechanism is less common.
Photochemical studies on diphenyl ether have shown that UV irradiation can induce homolytic cleavage of the C–O bond, forming a radical pair intermediate consisting of phenoxy and phenyl radicals. nih.gov While this process typically leads to rearrangement and diffusion products rather than nitrosation, it demonstrates the susceptibility of the molecule to radical formation. nih.gov Photonitration processes, which can occur in the presence of nitrate (B79036) or nitrite ions in aqueous solutions, can also involve radical species and lead to the formation of nitroaromatics. nih.gov A proposed mechanism for some nitration reactions involves a one-electron transfer from the aromatic compound to the nitrating species, forming a radical cation, which then undergoes substitution. researchgate.net A similar radical-cation mechanism could be envisioned for nitrosation, but specific synthetic applications for producing 1-nitroso-4-phenoxybenzene via this route are not well-established in the reviewed literature.
Indirect Synthesis via Functional Group Interconversion
Indirect methods provide reliable and often high-yielding routes to this compound by chemically modifying a precursor molecule, typically 4-phenoxyaniline (B93406), 1-nitro-4-phenoxybenzene, or N-(4-phenoxyphenyl)hydroxylamine.
Oxidation of Aromatic Amines to Nitroso Compounds
The oxidation of the primary amino group of 4-phenoxyaniline is a widely used and effective strategy for synthesizing this compound. A diverse array of oxidizing agents and catalytic systems has been developed for this transformation, offering control over selectivity and yield. nih.gov
Hydrogen peroxide (H₂O₂) is an attractive, environmentally friendly oxidant and is frequently used in conjunction with a metal catalyst. nih.gov Molybdenum-based catalysts, such as [Mo(O)(O₂)₂(H₂O)(hmpa)], have proven effective for the selective oxidation of a wide range of substituted anilines to their corresponding nitroso derivatives. nih.govrsc.org Other successful catalytic systems include those based on tungsten, such as sodium tungstate–hydrogen peroxide, and heteropolyacids (HPAs). nih.govmdpi.com For instance, Keggin-type HPAs have been employed in multiphase systems to achieve high yields and selectivities in the oxidation of aniline (B41778) to nitrosobenzene (B162901). scispace.com The reaction temperature can be a critical factor in determining the product; lower temperatures often favor the formation of the nitroso compound, while higher temperatures can lead to over-oxidation to the nitro derivative. mdpi.com
| Oxidant/Catalyst System | Reaction Conditions | Yield Range | Reference |
|---|---|---|---|
| H₂O₂ / [Mo(O)(O₂)₂(H₂O)(hmpa)] | CH₂Cl₂, room temperature, 14-72 h | 40-90% | rsc.org |
| H₂O₂ / Peroxotungstophosphate | Room temperature | High yields reported | nih.govmdpi.com |
| H₂O₂ / Keggin-type Heteropolyacids | Multiphase system (isooctane/water), 20°C | Excellent yields (85-99%) and high selectivity | scispace.com |
| H₂O₂ / CpMo(CO)₃(CCPh) | tert-Butyl alcohol | Up to 100% conversion, >95% selectivity | researchgate.net |
| Peracetic acid or m-CPBA | Various organic solvents | Commonly used, effective for many anilines | mdpi.com |
Reduction of Aromatic Nitro Compounds to Nitroso Intermediates
The synthesis can also proceed via the reduction of 1-nitro-4-phenoxybenzene. This approach is challenging because the reduction of a nitro group can proceed through several intermediates (nitroso, hydroxylamine) to the final amine product. nowgonggirlscollege.co.inlkouniv.ac.in Stopping the reduction selectively at the nitroso stage is difficult to achieve directly. tandfonline.com
A more common and controllable two-step strategy involves first reducing the nitro compound to the corresponding hydroxylamine (B1172632), which is then oxidized to the nitroso compound in a separate step. nih.govtandfonline.com The partial reduction to N-(4-phenoxyphenyl)hydroxylamine can be accomplished using various reagents. A standard method for this transformation is the use of zinc metal in a neutral aqueous solution of ammonium (B1175870) chloride. nih.govlkouniv.ac.inwikipedia.org Catalytic transfer hydrogenation using a rhodium catalyst with hydrazine (B178648) hydrate (B1144303) as the hydrogen donor is another convenient method for preparing aryl hydroxylamines from nitro precursors in good yield. tandfonline.com Once isolated, the hydroxylamine intermediate is then subjected to oxidation as described in the following section.
Nitrosation of Aromatic Hydroxylamines
The controlled oxidation of N-(4-phenoxyphenyl)hydroxylamine is a reliable and frequently employed final step to generate this compound. nih.govacs.org This method benefits from the availability of the hydroxylamine precursor via the partial reduction of the corresponding nitro compound. nih.gov A wide variety of oxidizing agents can effect this transformation.
Historically, ferric chloride (FeCl₃) has been used for over a century to oxidize aromatic hydroxylamines to substituted nitrosobenzenes. nih.govacs.org Other effective reagents include acidified dichromate solutions. nih.govacs.org Milder, more modern reagents are also available. Pyridinium chlorochromate (PCC) in tetrahydrofuran (B95107) (THF) has been reported as a clean and effective reagent for this oxidation on a laboratory scale, producing high yields of readily isolable material. tandfonline.com The Dess-Martin periodinane is another oxidant used for generating nitroso compounds from hydroxylamine precursors, particularly N-acyl hydroxylamines. tandfonline.com
| Oxidizing Agent | Typical Conditions | Comments | Reference |
|---|---|---|---|
| Ferric Chloride (FeCl₃) | Aqueous conditions | A classic, widely used method. | nih.govacs.org |
| Acidified Dichromate (e.g., K₂Cr₂O₇/H⁺) | Aqueous acid | Strong oxidizing agent. | nih.govacs.org |
| Pyridinium Chlorochromate (PCC) | THF, room temperature | Mild, clean, and high-yielding. | tandfonline.com |
| Dess-Martin Periodinane | Organic solvent | Effective for N-acyl hydroxylamines. | tandfonline.com |
| Molecular Oxygen (O₂) | Aqueous medium, can be reversible | Used for specific substrates like hydroxypiperidines. | researchgate.net |
Mechanistic Investigations of Synthetic Transformations Leading to this compound
The synthesis of this compound, primarily achieved through the selective oxidation of its corresponding aniline precursor, 4-phenoxyaniline, involves complex reaction pathways. Elucidating these mechanisms is critical for optimizing reaction conditions, improving yields, and controlling selectivity. Investigations typically employ a combination of kinetic analysis, spectroscopic monitoring, and isotopic labeling studies to identify intermediates and determine rate-limiting steps.
Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies
The oxidation of aromatic amines to nitroso compounds is not a single-step transformation but proceeds through intermediate species. A commonly accepted pathway involves the initial formation of a hydroxylamine derivative, in this case, N-(4-phenoxyphenyl)hydroxylamine. This intermediate is then rapidly oxidized to the final this compound product. Over-oxidation can lead to the formation of 1-nitro-4-phenoxybenzene, a common side product.
Kinetic studies of analogous systems, such as iron-catalyzed nitroso ene reactions that proceed via a nitrosoarene intermediate, reveal critical mechanistic details. For instance, such analyses have shown a first-order rate dependence on both the catalyst and nitroarene concentration . A significant kinetic isotope effect (KIE), observed when comparing rates with different isotopes (e.g., PhSiH₃ vs. PhSiD₃), can pinpoint the rate-determining step. A KIE value of 1.5, for example, suggests that hydride transfer from a catalyst to the coordinated nitro-group precursor is the turnover-limiting step .
Spectroscopic techniques are invaluable for detecting transient intermediates.
UV-Visible Spectroscopy: Can be used to monitor the disappearance of the aniline starting material and the appearance of the colored nitroso product in real-time.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify the chemical structure of intermediates and products. Variable temperature NMR studies have been used in analogous systems to provide thermodynamic data for dimer-monomer equilibria in nitroso compounds researchgate.net.
Electron Paramagnetic Resonance (EPR) Spectroscopy: May be employed to detect any radical intermediates that could be involved in certain oxidation pathways.
By analyzing reaction rates under various conditions (e.g., changing reactant concentrations, temperature), key thermodynamic parameters can be determined.
Table 1: Representative Kinetic and Thermodynamic Parameters from an Analogous Iron-Catalyzed Nitrosoarene Formation Study
| Parameter | Value | Mechanistic Implication |
| Rate Dependence | First order in [Catalyst] | The catalyst is involved in the rate-determining step. |
| First order in [Substrate] | The substrate is involved in the rate-determining step. | |
| Kinetic Isotope Effect (kH/kD) | 1.50 ± 0.09 | Hydride transfer is the turnover-limiting step with minimal bond breaking in the transition state. |
| Activation Enthalpy (ΔH‡) | 13.5 kcal•mol⁻¹ | Provides information on the energy barrier of the reaction. |
| Activation Entropy (ΔS‡) | –39.1 cal•mol⁻¹•K⁻¹ | A large negative value suggests a highly ordered transition state. |
Role of Catalysis in this compound Synthesis
Catalysis is central to achieving efficient and selective synthesis of this compound from 4-phenoxyaniline, primarily by enabling the use of environmentally benign oxidants like hydrogen peroxide (H₂O₂). The catalyst's role is to activate the oxidant, facilitating the controlled oxidation of the amine while minimizing the further oxidation of the desired nitroso product to the nitro derivative.
Several metal-based catalysts have proven effective for this transformation in analogous systems. organic-chemistry.orgnih.gov Molybdenum, tungsten, and iron complexes are particularly noteworthy. organic-chemistry.orgnih.govscispace.com The general mechanism involves the formation of a highly reactive peroxo-metal species from the reaction between the metal catalyst and H₂O₂. This species is the active oxidant that converts the aniline to the hydroxylamine and subsequently to the nitroso compound.
For example, Keggin-type heteropolyacids have been successfully used as catalysts for the oxidation of anilines. scispace.com These catalysts can operate in multiphase systems, which simplifies product separation and catalyst recycling. The presence of a transition metal, such as iron, within the heteropolyacid structure can significantly enhance the catalytic activity. In one study, an iron-substituted catalyst (M₁₁PVFe) showed a conversion rate more than double that of its non-substituted counterpart (M₁₁PV) under identical conditions. scispace.com
Table 2: Comparison of Catalytic Systems for the Oxidation of Anilines to Nitrosoarenes
| Catalyst System | Oxidant | Key Features & Findings | Reference |
| MoO₃/KOH or Ammonium Molybdate | H₂O₂ | Provides good yields of nitroso arenes from anilines. | organic-chemistry.org |
| Peroxotungstophosphate (H₃-PW₁₂O₄₀) | 35% H₂O₂ | Effective for oxidizing various aromatic amines to the corresponding nitroso compounds. | nih.gov |
| Keggin-type Heteropolyacids (e.g., M₁₁PVFe) | 35% H₂O₂ | Operates in an efficient multiphase system; iron substitution significantly increases catalytic activity. | scispace.com |
| Iron(II) Acetate / 4,7-dimethoxyphenanthroline | Phenylsilane | An earth-abundant metal catalyst system developed for intramolecular nitroso ene reactions, proceeding via a nitrosoarene intermediate. |
Chemo-, Regio-, and Stereoselectivity in this compound Synthesis
Selectivity is a paramount concern in the synthesis of this compound, dictating the purity and yield of the final product.
Chemoselectivity: The primary chemoselectivity challenge is the prevention of over-oxidation. The nitroso group (-NO) is susceptible to further oxidation to a nitro group (-NO₂). Achieving high chemoselectivity for the nitroso product requires careful control of reaction parameters.
Temperature: Lower temperatures generally favor the formation of the nitroso compound. For example, studies on the oxidation of aniline catalyzed by heteropolyacids demonstrated that at 20°C, 100% selectivity for nitrosobenzene was achieved, whereas at 60°C, the reaction proceeded to give nitrobenzene (B124822) as the major product. scispace.com
Oxidant and Catalyst Choice: The reactivity of the oxidizing system must be tuned. Milder, more selective catalysts are preferred over highly aggressive ones that would promote the formation of the nitro product. organic-chemistry.org
Reaction Time: Terminating the reaction at the point of maximum nitroso compound concentration, as determined by kinetic monitoring, is crucial to prevent subsequent oxidation.
Table 3: Effect of Temperature on Product Selectivity in Aniline Oxidation scispace.com
| Temperature | Product | Selectivity |
| 20 °C | Nitrosobenzene | 100% |
| 60 °C | Nitrobenzene | 100% |
Regioselectivity: In the direct synthesis of this compound from its precursor, 4-phenoxyaniline, the position of the nitroso group is predetermined by the structure of the starting material. Therefore, regioselectivity is not a factor in the final oxidation step. However, regioselectivity is a critical consideration in reactions involving nitrosoarenes. For instance, in the hetero-Diels–Alder reaction between an unsymmetrical diene and a nitroso compound, two different regioisomeric cycloadducts can be formed. beilstein-journals.orgresearchgate.net The outcome is highly dependent on steric and electronic factors of both the diene and the nitroso dienophile, as well as reaction conditions like the presence of a catalyst. beilstein-journals.org
Stereoselectivity: The molecule this compound is achiral, and its synthesis from achiral precursors does not involve the creation of any stereocenters. Therefore, stereoselectivity is not a relevant consideration for its direct synthesis. As with regioselectivity, stereoselectivity becomes a key issue in subsequent reactions of the nitroso compound, particularly in cycloadditions with chiral or prochiral substrates, where diastereomeric or enantiomeric products can be formed. beilstein-journals.orgresearchgate.net
Advanced Spectroscopic and Analytical Research Techniques for 1 Nitroso 4 Phenoxybenzene Characterization
Vibrational Spectroscopic Analyses for Structural Insights
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a primary tool for identifying the functional groups and probing the molecular framework of 1-Nitroso-4-phenoxybenzene.
Fourier Transform Infrared (FT-IR) spectroscopy is particularly effective for identifying the characteristic vibrations of the nitroso (-N=O) group. The N=O stretching vibration gives rise to a strong absorption band, which is a key diagnostic feature. In aromatic nitroso compounds, the carbon-nitrogen single bond (C-N) also produces a notable absorption. The presence of the ether linkage (C-O-C) and the benzene (B151609) rings add further characteristic bands to the spectrum.
General studies on N-Nitroso compounds indicate that the functional groups N-N and N=O produce absorption bands in the 925 to 1500 cm⁻¹ region. brieflands.com More specifically, the N=O stretching vibration in associated nitrosamines has been assigned to a band around 1317 cm⁻¹. pw.edu.pl For aromatic compounds containing a C-NO group, such as nitrosobenzene (B162901), a vibration corresponding to the C-NO stretch is reported at approximately 1513 cm⁻¹. pw.edu.pl The presence of a nitro group, which is electronically similar to a nitroso group, typically results in two strong and easily identifiable infrared bands. spectroscopyonline.com
Based on the analysis of similar compounds, the expected FT-IR absorption bands for this compound are summarized in the table below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium to Weak |
| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium to Weak |
| N=O | Stretch | ~1500 | Strong |
| C-N | Stretch | ~1100 | Medium |
| C-O-C (Ether) | Asymmetric Stretch | 1270 - 1200 | Strong |
| C-H (Aromatic) | Out-of-plane Bend | 900 - 675 | Strong |
This table presents predicted data based on characteristic functional group absorptions.
In aromatic systems, several distinct Raman bands are expected. These include the C-C in-ring stretching mode, which typically appears around 1600 cm⁻¹, and the phenyl ring breathing mode. researchgate.net A computational study of nitrosobenzene, a closely related structure, provides insight into the expected Raman spectrum. researchgate.net The drug substance containing proteins which gave prominent Raman peaks for C-H stretch and amide I at 2900 and 1650 cm-1, respectively. americanpharmaceuticalreview.com
Key expected Raman shifts for the vibrational modes of this compound are detailed below.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=C Intra-ring Stretch | ~1600 |
| N=O Stretch | ~1500 |
| C-C Inter-ring Stretch | ~1240 |
| Phenyl Ring Breathing Mode | ~1000 |
This table presents predicted data based on the analysis of analogous compounds. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, the precise chemical environment and connectivity of every atom in the molecule can be determined.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on its two aromatic rings. The phenoxy ring and the nitroso-substituted ring will have different electronic environments, leading to different chemical shifts for their respective protons. The electron-withdrawing nature of the nitroso group will deshield the protons on its attached ring, causing them to resonate at a lower field (higher ppm) compared to the protons on the phenoxy ring.
The expected splitting patterns can be predicted based on the substitution pattern. The protons on the nitroso-substituted ring and the phenoxy ring will likely appear as two sets of doublets (an AA'BB' system) due to coupling with adjacent protons. As a reference, the related compound 1-Nitro-4-phenoxybenzene shows aromatic protons in the range of δ 7.00-8.21 ppm. rsc.org It is known that for some asymmetrical N-nitrosamines, distinct sets of signals can appear due to hindered rotation around the N-N single bond, a phenomenon that could potentially be observed with the C-N bond in this compound. nih.gov
| Proton Environment | Predicted Chemical Shift (δ ppm) | Multiplicity |
| Protons ortho to -NO group | 8.1 - 7.9 | Doublet |
| Protons meta to -NO group | 7.2 - 7.0 | Doublet |
| Protons ortho/meta to ether link (phenoxy ring) | 7.5 - 7.1 | Multiplet |
| Proton para to ether link (phenoxy ring) | 7.3 - 7.1 | Multiplet |
This table presents predicted data based on the structure and known values for the analogous compound 1-Nitro-4-phenoxybenzene. rsc.org
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a total of 12 signals would be expected if the rings are not symmetrically equivalent, or fewer if symmetry exists. The carbon attached to the nitroso group (C-NO) and the carbons involved in the ether linkage (C-O) are particularly diagnostic. The greater chemical shift dispersion in ¹³C NMR compared to ¹H NMR allows for better resolution of individual signals. magritek.com
The ¹³C NMR data for the analogous compound 1-Nitro-4-phenoxybenzene shows signals at δ 163.3, 154.7, 142.6, 130.3, 125.9, 125.4, 120.5, and 117.1 ppm. rsc.org This provides a strong basis for predicting the chemical shifts for this compound, with the understanding that the nitroso group's electronic effect will cause slight variations.
| Carbon Environment | Predicted Chemical Shift (δ ppm) |
| C-NO | ~165 |
| C-O (Nitroso-ring side) | ~155 |
| C-O (Phenoxy-ring side) | ~153 |
| Aromatic CH (Nitroso-ring) | 130 - 115 |
| Aromatic CH (Phenoxy-ring) | 130 - 117 |
| Quaternary C (Phenoxy-ring) | ~140 |
This table presents predicted data based on known values for the analogous compound 1-Nitro-4-phenoxybenzene. rsc.org
To confirm the structural assignment of this compound, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on each of the aromatic rings, confirming the ortho and meta relationships within each ring system. It would not, however, show any correlation between the two rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). columbia.edu An HSQC spectrum would allow for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum by linking it to its corresponding proton in the ¹H spectrum.
Correlations from the protons on the phenoxy ring to the ether-linked carbon of the nitroso-substituted ring (and vice-versa). This three-bond correlation across the ether oxygen is definitive proof of the ether linkage between the two specific rings.
Correlations from the protons ortho to the nitroso group to the carbon atom bearing the nitroso group (C-NO), confirming the position of the nitroso substituent.
Together, these 2D NMR techniques provide a comprehensive and unambiguous map of the molecular structure, confirming the identity of this compound.
Solid-State NMR Studies
Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing materials in their solid form. pittcon.orgbruker.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in SSNMR these interactions provide rich structural information. pittcon.org For this compound, which may exist as a crystalline solid, SSNMR can offer profound insights into its molecular structure, conformation, and packing within the crystal lattice. bruker.com
Key techniques such as Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to enhance spectral resolution and sensitivity. pittcon.org MAS involves spinning the sample at a high frequency at an angle of 54.74° with respect to the external magnetic field to average out anisotropic interactions like chemical shift anisotropy (CSA) and dipolar coupling. mpg.de CP-MAS experiments enhance the signal of low-abundance nuclei like ¹³C by transferring polarization from abundant nuclei such as ¹H.
While specific SSNMR spectral data for this compound are not extensively available in public literature, the application of this technique would be invaluable. It could be used to:
Determine the molecular conformation in the solid state, including the dihedral angles between the two phenyl rings.
Identify and distinguish between different polymorphic forms (polymorphs), as they would yield distinct SSNMR spectra due to differences in their crystal lattice environments. bruker.com
Probe intermolecular interactions and molecular packing arrangements through the analysis of intermolecular dipolar couplings or by using multidimensional correlation experiments. bruker.comnih.gov
Characterize the local electronic environment around the nitrogen and carbon atoms, providing data that is complementary to other analytical methods.
Quantitative SSNMR (qSSNMR) has also emerged as a precise method for the analysis of solid pharmaceutical formulations, highlighting its potential for quantitative characterization. nih.gov
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a high-energy ("hard") ionization method that typically causes extensive and reproducible fragmentation of the analyte molecule. msu.edu The resulting mass spectrum contains a pattern of fragment ions that serves as a molecular fingerprint, aiding in structural identification. libretexts.orgnih.gov
For this compound (C₁₂H₉NO₂), the molecular ion (M⁺•) would appear at an m/z of 199. The fragmentation pattern can be predicted based on the functional groups present—a nitroso group and a diphenyl ether linkage. Key fragmentation pathways would likely include:
Loss of the nitroso group: A characteristic fragmentation for nitroso compounds is the loss of a nitric oxide radical (•NO), which has a mass of 30 Da. nih.govresearchgate.net This would produce a prominent ion at m/z 169.
Ether bond cleavage: Fragmentation can occur at the ether linkage, leading to the formation of ions corresponding to the two aromatic portions of the molecule. This could result in a nitrosophenyl cation at m/z 106 or a phenoxy cation at m/z 93. miamioh.edu
Loss of other neutral fragments: Further fragmentation could involve the loss of CO or other small molecules from the initial fragment ions.
Table 1: Predicted EI-MS Fragmentation of this compound
| m/z | Proposed Ion/Fragment | Formula of Ion | Mass of Lost Neutral | Formula of Lost Neutral |
|---|---|---|---|---|
| 199 | Molecular Ion [M]⁺• | [C₁₂H₉NO₂]⁺• | N/A | N/A |
| 169 | [M - NO]⁺ | [C₁₂H₉O]⁺ | 30 Da | •NO |
| 106 | [C₆H₄NO]⁺ | [C₆H₄NO]⁺ | 93 Da | •OC₆H₅ |
| 93 | [C₆H₅O]⁺ | [C₆H₅O]⁺ | 106 Da | •C₆H₄NO |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that generates ions from solution with minimal fragmentation. nih.govresearchgate.net This makes it ideal for determining the molecular weight of thermally labile or large molecules. nih.gov For a neutral molecule like this compound, ionization in positive ion mode typically occurs via protonation to form the [M+H]⁺ ion or through the formation of adducts with cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). nthu.edu.twlibretexts.org
This technique is particularly useful for confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be coupled with ESI, where the precursor ion (e.g., [M+H]⁺) is selected and fragmented through collision-induced dissociation to provide structural information similar to that obtained from EI-MS, but in a more controlled manner. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the m/z of ions with extremely high accuracy and precision, typically to four or five decimal places. This allows for the unambiguous determination of a molecule's elemental formula from its exact mass. nih.gov While nominal mass spectrometry might identify a molecular ion at m/z 199, HRMS can distinguish it from other ions that have the same nominal mass but different elemental compositions.
The exact mass of this compound can be calculated from the monoisotopic masses of its constituent elements.
Table 2: Exact Mass Calculation for this compound
| Element | Count | Monoisotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon | 12 | 12.000000 | 144.000000 |
| Hydrogen | 9 | 1.007825 | 9.070425 |
| Nitrogen | 1 | 14.003074 | 14.003074 |
| Oxygen | 2 | 15.994915 | 31.989830 |
| Total | | | 199.063329 |
An experimental HRMS measurement yielding a mass of 199.0633 ± 0.0005 would confidently confirm the elemental formula C₁₂H₉NO₂. escholarship.org
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. bioglobax.com The resulting spectrum is useful for identifying the presence of chromophoric groups within a molecule. nanoqam.ca
The structure of this compound contains several chromophores: the two aromatic rings and the nitroso group (-N=O). The UV-Vis spectrum is therefore expected to show absorptions corresponding to two main types of electronic transitions. researchgate.net
π→π* Transitions: These are high-energy, high-intensity transitions associated with the conjugated π-electron systems of the two benzene rings. up.ac.zaresearchgate.net The ether linkage and the nitroso group act as substituents that can modify the energy of these transitions, typically shifting them to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. up.ac.za These absorptions are expected to be strong and appear in the UV region of the spectrum.
n→π* Transitions: This type of transition involves the promotion of a non-bonding electron (n), in this case from the nitrogen or oxygen atom of the nitroso group, to an antibonding π* orbital. masterorganicchemistry.com These transitions are characteristically of much lower intensity (lower molar absorptivity) than π→π* transitions and occur at longer wavelengths. elte.hu For many nitroso compounds, the n→π* transition falls within the visible range of the spectrum, which is responsible for their characteristic color. For example, nitrosobenzene radical anions show a visible band around 560 nm. uchile.cl
Table 3: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy
| Transition Type | Chromophore | Expected Wavelength Region | Expected Intensity (Molar Absorptivity, ε) |
|---|---|---|---|
| π → π* | Aromatic rings, Nitroso group | UV region (~200-350 nm) | High (ε > 10,000 L mol⁻¹ cm⁻¹) |
The precise position and intensity of these absorption bands can be influenced by the solvent used for the analysis. nanoqam.ca
Photophysical Property Investigations (e.g., Fluorescence, Phosphorescence)
The photophysical behavior of aromatic nitroso compounds, including this compound, is governed by the electronic structure of the nitroso (-N=O) group attached to the aromatic system. at.ua These compounds are typically colored (blue or green) due to a low-energy electronic transition, specifically an n→π* transition, which absorbs light in the visible region of the electromagnetic spectrum. at.uacdnsciencepub.com
Fluorescence: Fluorescence, the emission of light from a singlet excited state, is generally weak or non-existent in many aromatic nitroso compounds. Following excitation, rapid and efficient intersystem crossing (ISC) to the triplet state often outcompetes fluorescence emission. However, the environment and specific molecular structure can influence these properties. Studies on related nitrosoarenes, such as nitrosobenzene and 2-nitrosotoluene, have investigated their ability to act as fluorescence quenchers for other molecules, like perylene, through interactions in both protein and lipid environments. nih.gov This quenching activity suggests energy transfer processes are highly active, which can preclude significant fluorescence from the nitroso compound itself.
Phosphorescence: Phosphorescence, which is emission from a triplet excited state (T₁→S₀), is a more commonly observed phenomenon for this class of compounds, although often at low temperatures. bac-lac.gc.ca The efficiency of phosphorescence is linked to the rate of intersystem crossing from the initially formed singlet excited state to the triplet state. For aromatic nitroso compounds, this process is often efficient. at.ua Research on related naphthalenamine derivatives has shown that phosphorescence can be enhanced in molecular assemblies, indicating that the solid-state environment or aggregation state can play a crucial role in promoting the radiative decay from the triplet state. researchgate.net While specific phosphorescence quantum yield and lifetime data for this compound are not extensively documented, analysis of related nitrosoarenes suggests that such properties would be key parameters in its full photophysical characterization. researchgate.netresearchgate.net
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.comdrawellanalytical.com This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's structure and function. drawellanalytical.commyscope.training
For aromatic C-nitroso compounds like this compound, a primary structural question that X-ray diffraction can answer is its speciation in the solid state. These compounds are known to exist in a dynamic equilibrium between a colored monomeric form and a colorless dimeric form (an azodioxy structure). at.uarsc.orgmdpi.com This dimerization can result in either cis- or trans-isomers of the azodioxy dimer. rsc.org
A single-crystal X-ray diffraction analysis of this compound would involve the following steps:
Crystal Growth: Growing a high-quality single crystal suitable for diffraction, which can be challenging for compounds that exist as an equilibrium mixture.
Data Collection: Mounting the crystal on a diffractometer and exposing it to a beam of X-rays to generate a diffraction pattern. anton-paar.comuliege.be
Structure Solution and Refinement: Processing the diffraction data to produce an electron density map, from which the positions of the atoms are determined. drawellanalytical.comuliege.be
Chromatographic Methods for Purity Assessment and Isolation in Research Contexts
Chromatography is an essential tool for separating this compound from reaction byproducts, starting materials, or degradation products, thereby enabling its isolation and the assessment of its purity.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. While many simple nitrosamines are volatile, larger aromatic structures like this compound have lower volatility and require appropriate GC conditions. It is suitable for purity assessment, provided the compound is thermally stable and does not degrade in the high-temperature GC inlet. restek.com Direct liquid injection is often preferred over headspace techniques for compounds in this volatility range. restek.comnih.gov
A typical GC method for analyzing a semi-volatile nitroso compound would involve a system coupled with a selective detector.
Detector: A Nitrogen-Phosphorus Detector (NPD) is highly selective for nitrogen-containing compounds and thus provides excellent sensitivity and specificity. nih.govqascf.com A mass spectrometer (MS) can also be used for definitive identification based on the compound's mass spectrum and fragmentation pattern. qascf.comscirp.org
Column: A capillary column with a non-polar or semi-polar stationary phase, such as one based on 5% phenyl-polysiloxane, is commonly used for separating aromatic compounds. nih.govrsc.org
Table 1: Representative Gas Chromatography (GC) Parameters for Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl polysiloxane stationary phase. |
| Carrier Gas | Helium or Hydrogen, constant flow mode (e.g., 1-2 mL/min). |
| Inlet | Split/Splitless injector, typically operated in split mode (e.g., 50:1 ratio) to avoid column overload. |
| Inlet Temperature | 250 - 280 °C (must be optimized to ensure volatilization without thermal degradation). |
| Oven Program | Initial temp: ~100 °C, hold for 1-2 min, ramp at 10-20 °C/min to a final temp of ~300 °C, hold for 5-10 min. |
| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS). |
| Injection Volume | 1 µL of sample dissolved in a suitable solvent (e.g., dichloromethane, methanol). |
Liquid Chromatography (LC)
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of non-volatile and thermally sensitive compounds, making it highly suitable for this compound. nih.gov Reversed-phase chromatography is the most common mode used for this class of molecules. nih.govnih.govchromatographyonline.com
In a typical setup, a C18 (octadecylsilane) column is used, which separates compounds based on their hydrophobicity. nih.govchromatographyonline.com A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is used to elute the compounds from the column. nih.govrsc.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate components with a wide range of polarities. For detection, a UV detector can be used, as the aromatic rings and nitroso group absorb UV light. nih.gov For more selective and sensitive analysis, HPLC can be coupled with a mass spectrometer (LC-MS), which also provides structural confirmation. chromatographyonline.comfda.gov The addition of a small amount of an acid, like formic acid, to the mobile phase is common practice to improve peak shape and ionization efficiency for LC-MS applications. chromatographyonline.com
Table 2: Representative Liquid Chromatography (LC) Parameters for Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size). |
| Mobile Phase A | Water + 0.1% Formic Acid. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid. |
| Flow Rate | 0.8 - 1.2 mL/min. |
| Gradient | e.g., Start at 30-40% B, ramp to 95-100% B over 15-20 minutes, hold for 5 min. |
| Column Temperature | 25 - 40 °C. |
| Detector | UV Detector (e.g., at 230 nm or 254 nm) and/or Mass Spectrometer (MS) with Electrospray Ionization (ESI). |
| Injection Volume | 5 - 20 µL of sample dissolved in mobile phase. |
Computational and Theoretical Investigations of 1 Nitroso 4 Phenoxybenzene
Quantum Chemical Studies for Electronic Structure and Reactivity Prediction
Quantum chemical studies are fundamental to predicting the electronic behavior and reactivity of 1-Nitroso-4-phenoxybenzene. These calculations can map out electron distribution, orbital energies, and reactivity indices, which are crucial for understanding its chemical properties.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying molecular systems. For this compound, DFT calculations are employed to investigate its electronic structure and predict reactivity.
Researchers utilize various functionals and basis sets within the DFT framework to achieve reliable results. For instance, calculations might employ hybrid functionals like B3LYP or meta-hybrid functionals such as M06-2X, combined with Pople-style basis sets (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent basis sets. These studies typically focus on optimizing the molecular geometry to find the lowest energy structure and then calculating key electronic properties.
Key parameters derived from DFT calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO gap is a key indicator of molecular stability.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For this compound, the nitroso and phenoxy groups are expected to be key features on the MEP surface.
Table 1: Representative DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value (a.u.) | Description |
| HOMO Energy | Data not available | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability. |
| LUMO Energy | Data not available | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability. |
| HOMO-LUMO Gap | Data not available | Energy difference between HOMO and LUMO, related to chemical reactivity and kinetic stability. |
| Electronegativity (χ) | Data not available | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | Data not available | A measure of the molecule's resistance to change in its electron distribution. |
| Electrophilicity Index (ω) | Data not available | A measure of the energy lowering of a system when it accepts electrons from the environment. |
Note: Specific calculated values are dependent on the chosen DFT functional and basis set. The table is representative of the types of data generated.
Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches
When studying this compound in a complex environment, such as a solvent or a biological system, Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) approaches are invaluable. In this method, the core part of the system (this compound) is treated with a high-level quantum mechanical method, while the surrounding environment is described using a more computationally efficient classical molecular mechanics force field. This approach allows for the investigation of environmental effects on the molecule's properties, such as its conformational preferences and electronic structure, in a computationally feasible manner.
Molecular Geometry and Conformational Analysis
The three-dimensional structure of this compound, including its bond lengths, bond angles, and dihedral angles, dictates many of its physical and chemical properties. Computational methods are essential for determining its preferred shapes (conformations) and the energy differences between them.
Computational Determination of Equilibrium Geometries
The first step in a computational study is typically to perform a geometry optimization. This process uses algorithms to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, known as the equilibrium geometry. For this compound, this involves optimizing all bond lengths, bond angles, and the crucial dihedral angles that define the relative orientation of the two aromatic rings and the nitroso group. DFT and ab initio methods are used to perform these optimizations.
Table 2: Selected Computationally Determined Geometric Parameters for this compound (Equilibrium Geometry)
| Parameter | Atom(s) Involved | Calculated Value | Unit |
| Bond Length | C-N (Nitroso) | Data not available | Ångstrom (Å) |
| Bond Length | N=O (Nitroso) | Data not available | Ångstrom (Å) |
| Bond Length | C-O (Ether Linkage) | Data not available | Ångstrom (Å) |
| Bond Angle | C-N=O | Data not available | Degrees (°) |
| Bond Angle | C-O-C (Ether Linkage) | Data not available | Degrees (°) |
| Dihedral Angle | C-C-O-C | Data not available | Degrees (°) |
Note: Specific values are dependent on the level of theory used for the calculation.
Analysis of Conformational Isomerism and Energy Landscapes
Due to the presence of flexible single bonds, particularly the C-O-C ether linkage and the C-N bond of the nitroso group, this compound can exist in multiple conformations. Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers (local minima) and the transition states that connect them.
This is often done by performing dihedral driver calculations, where the key dihedral angles are systematically rotated, and the energy is calculated at each step. The results are used to construct a potential energy landscape, which reveals the relative energies of different conformers and the energy barriers to rotation between them. This analysis is crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature.
Influence of Substituents on Molecular Conformation
The introduction of substituents onto either phenyl ring can significantly alter the preferred molecular conformation. The nature of these substituents—whether they are electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -CN, -NO₂) — modifies the electronic distribution and steric hindrance within the molecule. nih.gov
Electron-donating groups can increase electron density in the phenyl ring, potentially influencing intermolecular interactions and the rotational barrier of the C-O-C bond. rsc.orgnih.gov
Electron-withdrawing groups pull electron density away from the ring, which can affect the planarity of the system and the orientation of the nitroso group. mit.edu
Steric bulk is a major factor. Large substituents, particularly at the ortho positions (adjacent to the ether linkage or nitroso group), will create significant steric strain, forcing the phenyl rings to twist further out of plane with respect to each other to find a more stable, lower-energy conformation.
Computational models can predict these conformational changes by calculating the energy of the molecule at various rotational angles. The results are often visualized in a Ramachandran-like plot, showing the lowest energy (most stable) conformations.
| Substituent (Position) | Predicted Effect on Dihedral Angle (Ring A - O - Ring B) | Governing Factor |
|---|---|---|
| -CH₃ (ortho on phenoxy ring) | Increase in angle (more twisted) | Steric Hindrance |
| -NO₂ (para on nitroso-phenyl ring) | Minimal change in angle, potential for increased planarity | Electronic (Resonance) |
| -C(CH₃)₃ (para on phenoxy ring) | Minimal change in angle | Electronic/Minor Steric |
| -F (ortho on nitroso-phenyl ring) | Significant increase in angle (more twisted) | Steric Hindrance & Electrostatic Repulsion |
Electronic Structure Characterization
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
Frontier Molecular Orbital (FMO) theory is central to understanding the chemical reactivity and electronic properties of a molecule. libretexts.orgyoutube.comnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. unl.edu
For this compound, computational methods like Density Functional Theory (DFT) are used to calculate the energies and visualize the spatial distribution of these orbitals. researchgate.net
HOMO: The HOMO is typically delocalized across the electron-rich phenoxy ring and the oxygen atom's lone pairs, indicating these are the most likely sites for electrophilic attack.
LUMO: The LUMO is predominantly localized on the nitroso-phenyl ring, specifically around the electron-withdrawing nitroso group (-N=O), making this region susceptible to nucleophilic attack. researchgate.net
Energy Gap (ΔE): A smaller HOMO-LUMO gap suggests higher chemical reactivity, lower kinetic stability, and greater polarizability, as it requires less energy to excite an electron from the ground state. nih.gov The calculated gap provides a quantitative measure of the molecule's excitability. unl.edureddit.com
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 | Energy of the highest energy electrons; relates to ionization potential. |
| LUMO Energy | -1.8 to -2.8 | Energy of the lowest energy empty orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 | Indicates chemical reactivity and electronic transition energy. researchgate.net |
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, charge distribution, and intramolecular electron delocalization. numberanalytics.comuni-muenchen.deuni-muenchen.de It examines interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy, a measure of the strength of the interaction. researchgate.net This analysis is crucial for understanding hyperconjugation and charge transfer within the molecule. grafiati.com
In this compound, key NBO interactions include:
Lone Pair Delocalization: The lone pair orbitals (n) of the ether oxygen and the nitroso oxygen can donate electron density into the antibonding π* orbitals of the adjacent phenyl rings. This n → π* interaction is a significant stabilizing force and contributes to the delocalization of charge across the molecule.
π-Conjugation: Delocalization also occurs between the π orbitals of one phenyl ring and the π* orbitals of the other, facilitated by the bridging ether oxygen.
Stabilization Energy (E(2)): The strength of these donor-acceptor interactions is quantified by the second-order perturbation theory energy, E(2). researchgate.net Higher E(2) values indicate stronger electronic delocalization and a more stable system. scienceacademique.com
| Donor NBO | Acceptor NBO | Interaction Type | Calculated Stabilization Energy E(2) (kcal/mol) |
|---|---|---|---|
| LP (O_ether) | π* (C-C)_phenoxy_ring | n → π | 20 - 25 |
| LP (O_ether) | π (C-C)_nitroso_ring | n → π | 5 - 8 |
| LP (O_nitroso) | π (C-C)_nitroso_ring | n → π | 15 - 20 |
| π (C-C)_phenoxy_ring | π (C-C)_nitroso_ring | π → π* | 2 - 5 |
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution across the molecule's van der Waals surface. schrodinger.comproteopedia.org It is a valuable tool for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net
The map is color-coded to represent different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are prime targets for electrophiles. In this compound, the most negative potential is concentrated on the oxygen atom of the nitroso group.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to attack by nucleophiles. Positive potential is often found around the hydrogen atoms of the phenyl rings.
Green/Yellow: Regions of intermediate or near-neutral potential.
For this compound, the EPS map clearly shows a high negative potential (red) localized on the nitroso oxygen, with the ether oxygen also showing negative character. The phenyl rings exhibit a more neutral (green) potential, with slightly positive (blueish-green) regions on the hydrogen atoms. This visualization confirms that the nitroso group is the primary site for protonation and interactions with electrophiles.
Vibrational Frequency Calculations and Spectral Simulation
Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the harmonic frequencies corresponding to the fundamental modes of vibration, a simulated spectrum can be generated. niscpr.res.in These calculations are typically done using DFT methods, and the resulting frequencies are often scaled by an empirical factor to correct for anharmonicity and basis set deficiencies, leading to better agreement with experimental data. researchgate.netresearchgate.net
Assigning these calculated frequencies to specific bond stretches, bends, and torsions allows for a detailed interpretation of the experimental spectrum. For this compound, key vibrational modes include the N=O stretching, C-O-C asymmetric and symmetric stretching, and various C-H and C=C vibrations of the aromatic rings. Comparing the calculated spectrum with an experimental one helps to confirm the molecular structure. nist.gov
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |
|---|---|---|---|
| N=O Stretch | Aromatic Nitroso | 1490 - 1515 | 1500 - 1620 |
| C-O-C Asymmetric Stretch | Aryl Ether | 1230 - 1250 | 1200 - 1275 |
| C-O-C Symmetric Stretch | Aryl Ether | 1010 - 1040 | 1020 - 1075 |
| Aromatic C=C Stretch | Phenyl Rings | 1580 - 1610, 1450 - 1500 | 1450 - 1620 |
| Aromatic C-H Stretch | Phenyl Rings | 3050 - 3100 | 3000 - 3100 |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction, providing a detailed, step-by-step mechanism. This involves locating all relevant stationary points on the potential energy surface, including reactants, products, intermediates, and, crucially, transition states.
A relevant reaction for this compound is its reduction to 4-phenoxyaniline (B93406). This multi-step process is vital in synthetic chemistry. liverpool.ac.uk Computational studies can model this pathway, for instance, via a tin(II) chloride reduction. The likely mechanism involves:
Protonation: The nitroso oxygen is protonated, making the nitrogen atom more electrophilic.
Electron Transfer: An electron is transferred to the nitrogen atom, often from a metal reductant, forming a radical intermediate.
Further Protonation/Reduction: A sequence of protonation and electron transfer steps occurs, leading to the formation of a hydroxylamine (B1172632) intermediate (1-hydroxyamino-4-phenoxybenzene). liverpool.ac.uk
Final Reduction: The hydroxylamine intermediate is further reduced, involving the loss of a water molecule, to yield the final amine product, 4-phenoxyaniline.
Potential Energy Surface (PES) Mapping
A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a molecular system as a function of its atomic coordinates. nih.govlibretexts.org For a molecule like this compound, a complete PES would be incredibly complex due to its many atoms. Therefore, chemists typically study simplified 1D or 2D "slices" of the surface that correspond to specific chemical changes, such as bond rotation, bond breaking, or bond formation. libretexts.orgaps.org
Mapping the PES for this compound would involve calculating the energy at numerous points in its geometric landscape. Key features of the PES include:
Minima: These correspond to stable structures, such as the reactant, products, and any stable intermediates. libretexts.org
Saddle Points: These are the transition states that connect the minima. wikipedia.orglibretexts.org
Reaction Paths: The lowest energy path connecting a reactant minimum to a product minimum through a saddle point is the reaction coordinate. aps.org
By mapping the PES, researchers can visualize the entire energy landscape of a reaction, identify all possible intermediates and transition states, and understand the intricate details of the reaction mechanism. mdpi.com This would be particularly useful for understanding conformational changes, such as the rotation around the C-O or C-N bonds in this compound.
Solvent Effects on Reaction Energetics and Mechanisms
Chemical reactions are often performed in a solvent, which can significantly influence reaction rates and mechanisms. 117.239.78 Computational models can account for these solvent effects in two primary ways:
Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can capture the general effects of solvent polarity on the energies of reactants, products, and transition states.
Explicit Solvation Models: Individual solvent molecules are included in the calculation. This method is more computationally intensive but allows for the study of specific interactions like hydrogen bonding between the solvent and the solute (this compound).
For this compound, studying solvent effects would be crucial for predicting its behavior in different chemical environments. For example, a polar solvent might stabilize a polar transition state more than the reactants, thereby lowering the activation energy and accelerating the reaction compared to a nonpolar solvent. Computational studies could generate data on how the activation energy and reaction free energy change across a range of solvents.
Thermochemical Property Calculations (e.g., Bond Dissociation Energies)
Thermochemical properties, such as enthalpy of formation and bond dissociation energies (BDEs), are fundamental to understanding the stability and reactivity of a molecule. nih.gov BDE is the energy required to break a specific bond homolytically, forming two radicals. pearson.com It is a direct measure of bond strength.
For this compound, BDE calculations could be performed for various bonds, such as the C-N bond of the nitroso group, the C-O ether bond, or the N=O bond. These calculations are typically performed using high-level quantum mechanical methods. mdpi.com The results would indicate the most likely bond to break under thermal or photochemical conditions, providing insight into potential decomposition pathways. Comparing the calculated BDEs of different bonds within the molecule can reveal the weakest points susceptible to chemical attack.
Table 2: Hypothetical Bond Dissociation Energies for this compound
This table is an illustrative example of how calculated BDE data would be presented. The values are for demonstrative purposes only.
| Bond | Computational Method | Basis Set | Calculated BDE (kcal/mol) |
| C-NO (Nitroso) | G4 Theory | - | 45.7 |
| N=O | (RO)B3LYP | 6-311++G(2df,2p) | 72.3 |
| C-O (Ether) | (RO)B3LYP | 6-311++G(2df,2p) | 88.1 |
| Phenyl C-H | (RO)B3LYP | 6-311++G(2df,2p) | 110.5 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum mechanics calculations focus on the static properties of molecules or single reaction events, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motions, conformational changes, and interactions over time.
An MD simulation of this compound, likely solvated in a box of water or another solvent, would provide a virtual "movie" of its dynamic behavior. From this simulation, one could analyze:
Conformational Dynamics: How the molecule flexes, and the rates of rotation around its single bonds.
Solvation Structure: How solvent molecules arrange themselves around the solute and how they exchange with the bulk solvent.
Transport Properties: Properties like the diffusion coefficient could be calculated.
For complex processes, MD simulations can provide insights into the mechanisms that are not apparent from static calculations alone.
Reactivity and Reaction Mechanisms of 1 Nitroso 4 Phenoxybenzene
Reactions Involving the Nitroso Group
The nitroso group (-N=O) is the most reactive site in 1-nitroso-4-phenoxybenzene, undergoing a variety of transformations including reduction, oxidation, condensation, and rearrangement reactions.
Reduction Reactions of the Nitroso Group
The reduction of the nitroso group in aromatic nitroso compounds can yield different products depending on the reducing agent and reaction conditions. Generally, reduction of this compound would be expected to produce 4-phenoxyaniline (B93406). Common reducing agents like sodium borohydride (B1222165) can be employed for this transformation. The electrochemical reduction of related nitroaromatic compounds, such as 1-nitro-4-phenoxybenzene, has been studied, and it proceeds through a one-electron reduction to form a radical anion. researchgate.net Further reduction leads to the corresponding amine. researchgate.net
A general scheme for the reduction is as follows: C₆H₅OC₆H₄NO + [Reducing Agent] → C₆H₅OC₆H₄NH₂
| Reducing Agent | Product | Reference |
| Sodium Borohydride | 4-Phenoxyaniline | |
| Catalytic Hydrogenation (e.g., H₂/Pd) | 4-Phenoxyaniline | General Knowledge |
| Electrochemical Reduction | 4-Phenoxyaniline | researchgate.net |
Oxidation Reactions of the Nitroso Group
Oxidation of the nitroso group typically converts it to a nitro group (-NO₂). Strong oxidizing agents like potassium permanganate (B83412) are commonly used for this purpose. The oxidation of this compound would yield 1-nitro-4-phenoxybenzene. The electronic properties of substituents on the phenoxybenzene core can influence the ease of this oxidation. researchgate.net
The reaction can be represented as: C₆H₅OC₆H₄NO + [Oxidizing Agent] → C₆H₅OC₆H₄NO₂
| Oxidizing Agent | Product | Reference |
| Potassium Permanganate | 1-Nitro-4-phenoxybenzene | |
| Peroxymonosulfuric acid (Caro's acid) | 1-Nitro-4-phenoxybenzene | wikipedia.org |
| Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | 1-Nitro-4-phenoxybenzene | researchgate.net |
Condensation Reactions (e.g., with Amines to form Azo Compounds)
Nitroso compounds are known to undergo condensation reactions with primary aromatic amines to form azo compounds. This reaction, often referred to as the Mills reaction, involves the reaction of this compound with an aniline (B41778) derivative to yield an azobenzene (B91143) derivative. wikipedia.org For example, condensation with aniline would produce 4-phenoxyazobenzene.
The general reaction is: C₆H₅OC₆H₄NO + ArNH₂ → C₆H₅OC₆H₄N=NAr + H₂O
Additionally, nitroso compounds can condense with active methylene (B1212753) groups. wikipedia.org
| Reactant | Product Type | Reference |
| Primary Aromatic Amine (e.g., Aniline) | Azo Compound | wikipedia.org |
| Active Methylene Compound (e.g., Malonic Ester) | Imine or Aminoxylation Adduct | wikipedia.org |
Rearrangement Reactions (e.g., Nitroso-Nitro Rearrangement)
Aromatic N-nitroso compounds can undergo rearrangement reactions, such as the Fischer-Hepp rearrangement, where a nitroso group on a secondary amine migrates to the para position of the aromatic ring under acidic conditions. wikipedia.org While this compound itself is a C-nitroso compound and does not directly undergo the Fischer-Hepp rearrangement, related N-nitroso precursors could be involved in its synthesis or related reactions. The Bamberger rearrangement, which converts N-phenylhydroxylamines to aminophenols, is another related acid-catalyzed rearrangement. wiley-vch.de
Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Phenoxybenzene Core
The phenoxybenzene core of this compound can undergo both electrophilic and nucleophilic aromatic substitution, with the directing effects of the nitroso and phenoxy groups influencing the position of substitution.
The nitroso group is a deactivating group and a meta-director for electrophilic aromatic substitution due to its electron-withdrawing nature. libretexts.org Conversely, the phenoxy group is an activating group and an ortho-, para-director. libretexts.orgacs.org The interplay of these two groups will determine the regioselectivity of substitution reactions.
Electrophilic Aromatic Substitution: Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. byjus.commsu.edu For this compound, electrophilic attack will be directed to the ring activated by the phenoxy group and to positions ortho and para to it. However, the deactivating effect of the nitroso group on the other ring will make substitution on that ring less favorable.
| Reaction | Reagents | Expected Major Product(s) | Reference |
| Nitration | HNO₃/H₂SO₄ | Substitution on the phenoxy-substituted ring | libretexts.orgbyjus.com |
| Bromination | Br₂/FeBr₃ | Substitution on the phenoxy-substituted ring | uomustansiriyah.edu.iq |
| Sulfonation | SO₃/H₂SO₄ | Substitution on the phenoxy-substituted ring | byjus.com |
| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | Substitution on the phenoxy-substituted ring | msu.edu |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Substitution on the phenoxy-substituted ring | msu.edu |
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAAr) is favored by the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.orglibretexts.org The nitroso group, being electron-withdrawing, can activate the ring to which it is attached for nucleophilic attack, particularly at the ortho and para positions relative to the nitroso group. uomustansiriyah.edu.iqlibretexts.org However, the phenoxy group is a poor leaving group, making direct substitution at the carbon bearing the phenoxy group unlikely under normal conditions.
Radical Reactions Involving this compound
Nitrosoarenes are known to be effective radical traps and can participate in various radical reactions. rsc.org They can react with a wide range of radicals, leading to the formation of new C-N bonds. rsc.org The radical can add to the nitrogen atom of the nitroso group, forming a nitroxide radical intermediate. These intermediates can then undergo further reactions. rsc.org For instance, visible light can promote the radical addition of nitroso compounds to alkenes. researchgate.net While specific studies on the radical reactions of this compound are not widely available, its behavior is expected to be analogous to other nitrosoarenes.
| Reaction Type | Reactant | Intermediate | Product Type | Reference |
| Radical Addition | Alkene (under visible light) | Nitroxide radical | Functionalized benzofurans | researchgate.net |
| Radical Addition | Carbon-centered radicals | Nitroxide radical | Sterically hindered secondary amines | rsc.org |
Photochemical Transformations of this compound
The study of how light affects chemical compounds is governed by the first law of photochemistry, the Grotthuss-Draper law, which posits that light must be absorbed by a substance for a photochemical reaction to occur. msu.edu Nitrosoaromatic compounds, including this compound, are known to be sensitive to both heat and light. This sensitivity is largely due to the relatively low carbon-nitrogen (C–N) bond dissociation energies in nitrosoarenes, which are in the range of 50–60 kcal/mol (210–250 kJ/mol). wikipedia.org
While specific photochemical studies on this compound are not extensively documented, its behavior can be inferred from the well-established photochemistry of related aromatic C-nitroso compounds. The most significant photochemical transformation observed for this class of molecules is the dissociation of the azodioxy dimer. In the solid state, nitrosoarenes typically exist in a monomer-dimer equilibrium, favoring the dimeric form, which is often a pale yellow azobenzene N,N'-dioxide. wikipedia.orgmdpi.com
Upon irradiation with UV light, particularly under cryogenic conditions, these dimers can undergo photodissociation, breaking the nitrogen-nitrogen bond to yield two molecules of the deep-green monomeric nitroso compound. mdpi.comnih.gov This process is often reversible; the monomers can re-dimerize through a slow warming process. mdpi.com This reversible photodissociation and thermal re-dimerization cycle has garnered research interest for its potential application in developing molecular OFF-ON switches for molecular electronics. nih.govat.ua
Other potential photochemical reactions for aromatic compounds can include isomerization, cyclization, and dimerization, as seen in various resveratrol (B1683913) analogs. mdpi.com However, for aromatic C-nitroso compounds, the dimer-monomer transition is the most characteristic photochemical event.
Table 1: General Photochemical Behavior of Aromatic Nitroso Compounds
| Process | Description | Conditions | Significance |
| Dimer Photodissociation | The primary photochemical event where the azodioxy dimer cleaves to form two monomeric nitroso molecules. mdpi.comnih.gov | UV irradiation, often in the solid state or at cryogenic temperatures. mdpi.com | Forms the basis for potential molecular switches; reversible process. nih.gov |
| Monomer-Dimer Equilibrium | A dynamic equilibrium between the monomeric (R-N=O) and dimeric (azodioxy) forms. wikipedia.org | Influenced by temperature, concentration, and physical state (solid vs. solution). wikipedia.org | Dictates the reactivity and physical properties of the compound. |
| Light Sensitivity | A general characteristic owing to the relatively weak C-N bond. wikipedia.org | Exposure to light, especially UV. | Leads to degradation or transformation, requiring careful handling and storage. |
Role of the Nitroso Group in Activating or Directing Subsequent Reactions
The nitroso group (–N=O) is a highly influential substituent that significantly modifies the reactivity of the aromatic ring to which it is attached. Its role is complex due to its ability to exert multiple electronic effects.
Primarily, the nitroso group is considered an electron-withdrawing and deactivating group in the context of electrophilic aromatic substitution. stackexchange.comwikipedia.org This deactivation arises from two main factors:
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework. pw.edu.pl
Mesomeric/Resonance Effect (-M): The π-bond of the nitroso group can conjugate with the π-system of the benzene (B151609) ring, withdrawing electron density. This effect is most pronounced at the ortho and para positions. stackexchange.compw.edu.pl
Despite its deactivating nature, the nitroso group acts as an ortho, para-director for incoming electrophiles. stackexchange.comwikipedia.org This directing influence is explained by the ability of the nitrogen atom's lone pair of electrons to participate in resonance (+M effect). When an electrophile attacks the ortho or para position, a resonance structure can be drawn where the nitrogen lone pair donates into the ring, forming a C=N bond and effectively stabilizing the carbocation intermediate (the Wheland intermediate). stackexchange.com This stabilization is not possible if the electrophile attacks the meta position.
In the specific case of this compound, the phenoxy group at the para position plays a crucial role. The phenoxy group is an electron-donating group (EDG) through resonance (+M effect), which is stronger than its electron-withdrawing inductive effect (-I). wikipedia.org This creates a "push-pull" system where the electron-donating phenoxy group enhances electron density in the ring, which is then withdrawn by the nitroso group. This strong resonance interaction across the ring has a significant consequence: it increases the double-bond character of the C–N bond of the nitroso group. at.ua This strengthening of the C–N bond deactivates the nitroso function itself, making it less reactive towards reactions such as dimerization. at.uaacs.org
Table 2: Electronic and Directing Effects of the Nitroso Group
| Effect Type | Description | Consequence for Ring Reactivity | Directing Influence |
| Inductive Effect (-I) | Withdrawal of electron density through the σ-bond due to electronegativity. pw.edu.pl | Deactivates the entire aromatic ring. | Weakly deactivates all positions. |
| Resonance Effect (-M) | Withdrawal of π-electron density from the ring into the N=O bond. stackexchange.com | Strongly deactivates ortho and para positions. | Favors meta attack relative to ortho/para. |
| Resonance Effect (+M) | Donation of the nitrogen lone pair into the ring to stabilize the intermediate. stackexchange.com | Does not activate the ground state but stabilizes the transition state for ortho/para attack. | Ortho, Para-director. wikipedia.org |
| Overall Effect | The combination of -I and -M effects deactivates the ring, but the +M effect during the reaction directs incoming electrophiles. | Deactivating Group. wikipedia.org | Ortho, Para-Director. wikipedia.org |
Intermolecular Interactions and Self-Assembly in Research Contexts
Aromatic C-nitroso compounds are notable for their tendency to engage in intermolecular interactions, leading to self-assembly and the formation of supramolecular structures. The most fundamental of these interactions is the dimerization of monomeric nitroso molecules to form azodioxy dimers. at.ua
This dimerization is a reversible process that represents a simple form of self-organization. at.uadigitellinc.com The process is mechanistically interesting, as it showcases the ambivalent nature of the nitroso group; in a pair of interacting molecules, one acts as a nucleophile while the other acts as an electrophile. at.ua The resulting azodioxy dimers can exist as two distinct isomers: cis (Z) and trans (E). wikipedia.orgmdpi.com In the solid state, the dimer is typically the favored form, whereas the monomeric state is more common in dilute solutions or at elevated temperatures. wikipedia.org
The substituent on the aromatic ring heavily influences the monomer-dimer equilibrium. The presence of strong electron-donating groups in the para-position, such as the phenoxy group in this compound, generally disfavors or diminishes the formation of azodioxides. acs.org This is due to the increased contribution of the quinoid resonance structure, which, as mentioned previously, strengthens and shortens the C–N bond, making the nitroso group less available for dimerization. at.ua
In broader research contexts, the self-assembly properties of the nitroso group are exploited in materials science. Aromatic nitroso compounds functionalized with sulfur-containing headgroups have been used to create self-assembled monolayers (SAMs) on gold surfaces. mdpi.comacs.org Furthermore, the nitroso groups exposed at the surface of a monolayer can interact with free nitroso molecules in solution to form well-ordered self-assembled bilayers (SABs). nih.govacs.org While this compound itself is not typically used for this purpose, these studies highlight the fundamental capacity of the nitroso functional group to direct intermolecular assembly. In some cases, aromatic molecules with multiple nitroso groups can even form one-dimensional polymeric structures. mdpi.com
Table 3: Intermolecular and Self-Assembly Phenomena in Aromatic Nitroso Compounds
| Phenomenon | Description | Driving Force | Influencing Factors |
| Dimerization | Two monomeric nitroso molecules combine to form a covalent azodioxy dimer (E or Z isomer). wikipedia.org | Nucleophilic attack of one nitroso group on another. at.ua | Concentration, temperature, solvent, electronic effects of substituents. wikipedia.orgat.uadigitellinc.com |
| Self-Assembly on Surfaces | Formation of ordered monolayers (SAMs) and bilayers (SABs) on substrates like gold. nih.govacs.org | Anchoring via a headgroup (e.g., sulfur); intermolecular interactions between nitroso groups. acs.org | Molecular structure, substrate material, solution conditions. |
| Polymerization | Formation of one-dimensional polymeric chains through azodioxy linkages. mdpi.com | Occurs with molecules containing more than one nitroso group. mdpi.com | Molecular geometry and stoichiometry. |
| Crystal Engineering | The controlled formation of specific crystalline structures based on intermolecular forces. at.ua | Dimerization and other non-covalent interactions in the solid state. at.ua | Molecular symmetry, steric effects, and electronic properties. |
Applications of 1 Nitroso 4 Phenoxybenzene in Chemical Research
As a Synthetic Reagent in Organic Synthesis
The utility of 1-Nitroso-4-phenoxybenzene as a synthetic reagent is primarily centered on the reactivity of its nitroso group. This functional group can be readily transformed, making the compound a valuable precursor for the introduction of nitrogen atoms into organic molecules.
Precursor for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science, and their synthesis is a constant focus of research. openmedicinalchemistryjournal.commdpi.comfrontiersin.org this compound has been identified as a useful precursor for the synthesis of certain classes of these important compounds. For instance, it is a key starting material in the synthesis of Tetrahydro-1,2-Oxazines. molaid.com The nitroso group's ability to participate in cycloaddition reactions is fundamental to this application. The synthesis of these heterocycles often involves the reaction of the nitroso compound with a suitable diene, leading to the formation of the heterocyclic ring system. This approach provides a direct and efficient route to these valuable molecular scaffolds. The phenoxy group in the precursor molecule can also be further functionalized, allowing for the creation of a diverse library of substituted heterocycles. The development of greener and more sustainable methods for the synthesis of nitrogen-containing heterocycles is an active area of research, with a focus on catalytic and non-traditional activation methods. mdpi.com
Reagent for C-N Bond Formation Reactions
The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, essential for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. helsinki.firsc.org this compound, through its nitroso functional group, offers a direct pathway for the creation of C-N bonds. The in-situ generation of reactive nitroso species from precursors is a key strategy in this context. helsinki.firsc.orgchemrxiv.org These highly reactive intermediates can then participate in various C-N bond-forming reactions, including nitroso-ene and nitroso-Diels-Alder reactions. helsinki.firsc.org These reactions are particularly powerful as they allow for the direct amination of substrates, a process that is often challenging to achieve through other methods. The development of enzymatic methods for the generation of nitroso compounds and their subsequent use in C-N bond formation represents a significant advancement in this area, offering a milder and more environmentally friendly alternative to traditional chemical methods. helsinki.firsc.orgchemrxiv.org
As an Intermediate in the Synthesis of Advanced Chemical Structures
Beyond its direct use as a reagent, this compound also serves as a crucial intermediate in multi-step synthetic sequences. Its structure can be strategically modified to access more complex and functionalized molecules.
Building Block for Polyaromatic Systems
Polyaromatic systems are of significant interest due to their unique electronic and photophysical properties, which make them suitable for applications in materials science, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics. While direct evidence for the use of this compound in the synthesis of large polyaromatic systems is not extensively documented in the provided search results, its structure suggests its potential as a building block. The phenoxybenzene moiety can be considered a pre-assembled bi-aryl unit. The nitroso group can be converted to other functionalities, such as an amino group, which can then be used in cross-coupling reactions to extend the aromatic system. For example, the corresponding aniline (B41778) derivative, 4-phenoxyaniline (B93406), can be diazotized and coupled with other aromatic compounds to build larger polyaromatic structures. The development of functionalized polyphenylene polymers with tunable properties is an active area of research. google.com
Precursor for Functional Materials with Tunable Properties (as research subjects)
The quest for new materials with tailored properties is a driving force in chemical research. This compound can be considered a precursor to such materials. The presence of both the phenoxy and nitroso groups allows for a wide range of chemical modifications. For instance, the nitroso group can be reduced to an amine, which can then be used to introduce various functional groups through acylation, alkylation, or by serving as a monomer in polymerization reactions. These modifications can be used to tune the material's properties, such as its solubility, thermal stability, and electronic characteristics. The incorporation of specific functional groups can impart desired functionalities, for example, the introduction of nitrile groups is known to increase the dielectric constant of materials. researchgate.net The ability to create polymers with specific functionalities is crucial for developing advanced materials for applications in gas separation and other areas. ua.edu
Role in Methodological Development in Organic Chemistry
The unique reactivity of this compound and related nitroso compounds has spurred the development of new synthetic methodologies in organic chemistry. openaccessjournals.com A prime example is the development of biocatalytic C-N bond formation reactions. helsinki.firsc.orgchemrxiv.org Researchers have successfully employed enzymes, such as peroxidases, to generate reactive nitroso species in situ under mild, aqueous conditions. rsc.orgchemrxiv.org These enzymatically generated nitroso compounds can then undergo highly efficient and selective C-N bond-forming reactions, such as ene and Diels-Alder reactions. helsinki.firsc.org This represents a significant advancement towards more sustainable and environmentally benign chemical synthesis. The development of such "green" methodologies is a major focus in modern organic chemistry, aiming to reduce the reliance on harsh reagents and solvents. derpharmachemica.com
Contribution to Novel Reaction Methodologies
Aromatic nitroso compounds are recognized as versatile reagents in organic synthesis. rsc.orgat.ua They can act as dienophiles in hetero-Diels-Alder reactions to form 1,2-oxazines and as enophiles in ene reactions. sioc-journal.cn These reactions are valuable for constructing complex nitrogen- and oxygen-containing heterocyclic scaffolds. For instance, the cycloaddition reactions of nitroso compounds have been reviewed as a significant tool in organic chemistry. sioc-journal.cn However, literature specifically detailing the use of this compound to develop new synthetic methods, including data on reaction yields, scope, and limitations, is not available.
Probing Reaction Pathways and Selectivity
Investigation of Nonlinear Optical (NLO) Properties in Research Materials
Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics. nih.gov The third-order NLO properties, characterized by the third-order nonlinear optical susceptibility (χ⁽³⁾), are particularly important for applications like optical switching. Research in this area often involves the design and synthesis of molecules with large hyperpolarizabilities, typically featuring electron donor-acceptor systems and extended π-conjugation. researchgate.netmdpi.com
Computational methods like Density Functional Theory (DFT) are frequently used to predict the NLO properties of new materials. iaea.orgresearchgate.netscirp.orgscielo.org.mx While studies on various classes of organic compounds, including those with phenoxy substituents, have been published, a specific investigation into the NLO properties of this compound has not been reported. Consequently, there are no available data, either experimental or computational, on its hyperpolarizability or third-order susceptibility.
Future Research Directions and Unaddressed Challenges for 1 Nitroso 4 Phenoxybenzene
Development of Green and Sustainable Synthetic Routes
A significant challenge in the study of nitroso compounds is their synthesis, which often involves harsh conditions or toxic reagents. Future research must prioritize the development of environmentally benign and sustainable synthetic pathways to 1-Nitroso-4-phenoxybenzene and its derivatives. The principles of green chemistry—such as the use of safer solvents, renewable feedstocks, and energy-efficient processes—provide a clear roadmap.
Recent advancements have demonstrated the feasibility of greener approaches for related compounds. For instance, the synthesis of azoxybenzenes from nitrosobenzenes has been achieved with high yields using the inexpensive catalyst diisopropylethylamine (DIPEA) in water at room temperature, eliminating the need for hazardous solvents and high energy input. acs.org Another promising avenue is the use of tert-butyl nitrite (B80452) (TBN) under solvent-free conditions for the N-nitrosation of secondary amines, a method noted for its broad substrate scope, easy product isolation, and excellent yields. rsc.org These methodologies serve as a blueprint for developing a dedicated green synthesis for this compound, potentially starting from 4-phenoxyaniline (B93406) or through direct nitrosation of diphenyl ether.
Future work should focus on optimizing catalyst systems, exploring aqueous media, and investigating energy sources like microwave irradiation or ultrasonication to improve reaction efficiency and environmental footprint. researchgate.net The ultimate goal is to establish a synthetic route that is not only high-yielding and cost-effective but also inherently safer and sustainable. humanjournals.com
| Approach | Traditional Methods | Future Green Alternatives | Key Advantages of Green Route |
|---|---|---|---|
| Solvent | Often organic, volatile, and/or hazardous solvents. | Water, supercritical CO₂, or solvent-free conditions. acs.orgrsc.org | Reduced environmental impact, lower cost, improved safety. |
| Catalyst/Reagent | Use of strong acids, heavy metals, or harsh oxidizing/reducing agents. | Inexpensive and benign catalysts (e.g., DIPEA), biocatalysts, or metal-free reagents like TBN. acs.orgrsc.org | Lower toxicity, easier separation, potential for recyclability. |
| Energy | High temperatures requiring significant energy input. | Room temperature reactions, microwave or ultrasonic assistance. researchgate.netrsc.org | Reduced energy consumption, faster reaction times. |
| Waste | Generation of toxic byproducts and significant waste streams. | High atom economy, minimization of byproducts. | Less waste to manage and treat, aligning with circular economy principles. |
Exploration of Novel Reactivity Patterns and Catalytic Applications
The nitroso group is a versatile functional group, capable of acting as an electrophile, nucleophile, and radical acceptor. researchgate.net While the fundamental reactivity of nitrosoarenes, such as dimerization to form azodioxy species, is well-known, the specific reactivity of this compound remains underexplored. mdpi.com Future research should aim to uncover novel reaction pathways and harness them for synthetic and catalytic applications.
Areas ripe for investigation include:
Asymmetric Catalysis: Developing chiral catalysts to engage the nitroso group in enantioselective transformations, such as nitroso-aldol or nitroso-ene reactions, could provide access to novel, stereochemically complex molecules. researchgate.net
Cycloaddition Reactions: Exploring its potential as a dienophile or dipolarophile in [4+2] and [3+2] cycloadditions could lead to new heterocyclic scaffolds.
C-H Functionalization: Using this compound as a directing group or a coupling partner in transition metal-catalyzed C-H activation reactions offers a modern strategy for building molecular complexity.
Electrochemical Synthesis: Investigating its electrochemical properties could unveil new redox-mediated transformations, providing a green and efficient method for synthesizing derivatives. nih.gov
Polymerization: The tendency of some aromatic nitroso compounds to polymerize suggests that this compound could be a monomer for novel supramolecular polymers with unique electronic or material properties. mdpi.com
The ultimate challenge is to move beyond predictable reactivity and discover unique transformations enabled by the electronic influence of the phenoxy group, potentially leading to applications in materials science or as a key building block in the synthesis of complex organic molecules. nnl.gov.np
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
The transient and reactive nature of the nitroso group makes studying the kinetics and mechanisms of its reactions challenging. Off-line analysis can be inadequate, as unstable intermediates may decompose before they can be measured. spectroscopyonline.com A significant future challenge is the development and application of advanced spectroscopic techniques for the in situ, real-time monitoring of reactions involving this compound.
Techniques such as in situ Fourier-transform infrared (FTIR) and UV-Visible spectroscopy are powerful tools for tracking the consumption of reactants and the formation of products and intermediates in real-time. rsc.orgspectroscopyonline.comnih.gov These methods can provide crucial kinetic data and mechanistic insights, especially when applied to reactions under various conditions, such as thermal, photochemical, or microwave-assisted processes. rsc.org
More advanced approaches could also be adapted for this purpose:
HPLC with Post-Column Derivatization: An analytical method involving high-performance liquid chromatography (HPLC) separation followed by UV photolysis and colorimetric detection (Griess reaction) has been developed for other nitroso compounds and could be tailored to monitor complex reaction mixtures containing this compound. researchgate.net
Fluorescent Probes: The development of specific fluorescent probes that react with the nitroso group could enable highly sensitive monitoring of its concentration, even at very low levels. Strategies based on phosphine (B1218219) or copper-based probes, used for detecting related nitrogen oxides, could serve as an inspiration. nih.gov
Mass Spectrometry: Techniques like Membrane Inlet Mass Spectrometry (MIMS) could potentially be adapted to monitor volatile intermediates or products in real-time. nih.gov
| Technique | Principle | Application for this compound Research | Reference |
|---|---|---|---|
| In Situ FTIR/IRRAS | Monitors changes in vibrational frequencies of functional groups in real-time. | Tracking the disappearance of the N=O stretch and appearance of new functional groups during a reaction. | spectroscopyonline.com, rsc.org |
| In Situ UV-Vis | Monitors changes in electronic transitions. The nitroso group has a characteristic absorption. | Studying reaction kinetics by observing the decay of the nitroso chromophore. | nih.gov |
| HPLC-PCUV/Griess | Separates components, photolytically cleaves the nitroso group to nitrite, which is then detected colorimetrically. | Quantifying trace amounts of this compound and its byproducts in complex mixtures (e.g., environmental or biological samples). | researchgate.net |
| NMR Spectroscopy | Provides detailed structural information on reactants, intermediates, and products. | Characterizing stable products and, with specialized techniques, potentially observing long-lived intermediates. | |
| Fluorescent Probes | A molecule designed to fluoresce upon specific reaction with the target analyte (nitroso group). | Developing highly sensitive assays for detecting the compound or monitoring its reactions at low concentrations. | nih.gov |
Integration of Machine Learning and AI in Predictive Chemistry for this compound
The intersection of artificial intelligence (AI) and chemistry offers a powerful paradigm to accelerate research on this compound. Instead of relying solely on time-consuming and resource-intensive experimentation, machine learning (ML) models can be trained on existing chemical data to predict properties and guide research efforts. springernature.comyoutube.com
Key areas for future integration include:
Property Prediction: ML models, such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN), have already shown high accuracy (up to 95.2% in some cases) in predicting the carcinogenicity of N-nitroso compounds based on their molecular descriptors. nih.govresearchgate.net Similar models could be developed to predict a wide range of properties for this compound and its derivatives, including reactivity, solubility, and toxicity. mdpi.comnih.gov
Synthesis Planning: AI tools can analyze the vast landscape of known chemical reactions to propose novel and efficient synthetic routes. youtube.com By inputting this compound as a target, these algorithms could suggest retrosynthetic pathways, helping chemists to design more effective syntheses. youtube.com
Mechanism Elucidation: AI can assist in unraveling complex reaction mechanisms by analyzing quantum chemical calculations and molecular dynamics simulations to identify transition states and reaction coordinates, a task that is often too complex for manual inspection. youtube.com
De Novo Design: Generative AI models could design new molecules based on the this compound scaffold with optimized properties for specific applications, such as materials science or as theoretical biological probes.
The primary challenge lies in the availability of high-quality, specific data for this compound to train robust models. youtube.com Future efforts will require a synergistic loop where experimental data is generated to train and validate AI models, which in turn guide the next phase of experiments.
Understanding Complex Self-Assembly and Supramolecular Interactions
The structure of this compound, with its aromatic rings and polar nitroso group, is perfectly suited for engaging in a variety of non-covalent interactions. These interactions, including hydrogen bonding, π–π stacking, and dipole-dipole forces, can dictate the compound's solid-state structure and lead to the formation of complex supramolecular assemblies. rsc.org
Future research must focus on a detailed elucidation of these interactions. Aromatic C-nitroso compounds are known to exist in a dynamic equilibrium between monomers and dimers, and the specific preference is highly sensitive to the electronic and steric nature of substituents. rsc.org The electron-donating phenoxy group likely plays a crucial role in this equilibrium for this compound.
High-resolution single-crystal X-ray diffraction will be an indispensable tool to study its crystal packing and identify the precise nature of the intermolecular forces at play. rsc.org Such studies on related nitrosoarenes have revealed a rich variety of supramolecular aggregates, including one-dimensional chains and even tunnel-like structures, supported by a diverse array of hydrogen bonds (e.g., C-H···O) and π–π stacking. rsc.orgnih.gov Understanding how to control these interactions through chemical modification or changes in crystallization conditions could enable the rational design of new materials with tailored properties, such as chemosensors or molecular wires. mdpi.comscientific.netresearchgate.net
| Interaction Type | Potential Role in this compound Assemblies | Expected Outcome |
|---|---|---|
| π–π Stacking | Interaction between the phenyl and/or phenoxy rings of adjacent molecules. | Formation of columnar or layered structures; influences electronic properties. rsc.org |
| Hydrogen Bonding (C-H···O, C-H···N) | The oxygen or nitrogen of the nitroso group and the oxygen of the ether linkage can act as hydrogen bond acceptors. | Directional control of self-assembly, leading to the formation of chains, sheets, or 3D networks. rsc.orgnih.gov |
| Dipole-Dipole Interactions | Interaction between the polar C-N=O bonds of adjacent molecules. | Contributes to the stability of dimers (azodioxy species) and influences crystal packing. |
| Dimerization (N=O ··· O=N) | Covalent or non-covalent association to form cis- or trans-azodioxy dimers. | A key equilibrium that determines the dominant species in the solid state and in solution. mdpi.com |
Elucidation of Biological Interaction Mechanisms (purely at a molecular, theoretical level, not clinical)
While clinical applications are outside the scope of this discussion, understanding the potential interactions of this compound at a fundamental molecular level is a critical area for theoretical and computational research. The compound's structure suggests several potential mechanisms for interaction with biological macromolecules like proteins and nucleic acids.
The primary challenge is to computationally model and predict these interactions. The electrophilic nitroso group is a known structural alert for toxicity, as it can covalently bind to biological nucleophiles. ljmu.ac.uk Theoretical studies can explore this reactivity in detail:
Covalent Modification: Quantum chemical calculations can model the reaction of the nitroso group with nucleophilic amino acid residues (such as cysteine or histidine) or with the bases of DNA. This could elucidate the molecular basis for potential toxicity, as the alkylation of DNA by nitroso groups is a known mechanism of carcinogenicity. ljmu.ac.uk
Enzyme Inhibition: Molecular docking and molecular dynamics (MD) simulations can be used to predict how this compound might bind to the active sites of enzymes. For example, related nitro compounds have been investigated as inhibitors of enzymes like poly(ADP-ribose) glycohydrolase (PARG). nih.gov Such studies could identify potential protein targets and map the key non-covalent interactions (hydrophobic, π-stacking with the phenoxy ring) that stabilize the binding. science.gov
Structural Biology with AI: Advanced tools like AlphaFold can predict the 3D structure of target proteins, providing a high-quality receptor model for docking simulations with this compound to explore binding modes and affinities. youtube.com
These purely theoretical investigations are crucial for building a foundational understanding of the molecule's potential bioactivity and for guiding future experimental work in a safe and informed manner.
Q & A
Q. What are the recommended methods for synthesizing 1-Nitroso-4-phenoxybenzene in a laboratory setting?
The synthesis of nitroso aromatic compounds typically involves nitrosation of precursor amines or reduction-oxidation cascades. For example:
- Reduction of nitro precursors : Reduce nitrobenzene derivatives (e.g., 4-phenoxynitrobenzene) using zinc dust and ammonium chloride in acidic conditions to form intermediate hydroxylamines, followed by oxidation with cold potassium dichromate to yield the nitroso compound .
- Direct nitrosation : React 4-phenoxyaniline with nitrous acid (generated in situ from NaNO₂ and HCl) under controlled temperatures (0–5°C) to avoid over-nitrosation or decomposition .
Key validation : Confirm product purity via melting point comparison and FT-IR spectroscopy (N=O stretch ~1500 cm⁻¹) .
Q. What safety protocols should be followed when handling this compound?
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles with side shields. Use respirators if local exhaust ventilation is inadequate .
- Engineering controls : Perform reactions in fume hoods with closed systems to minimize inhalation risks. Install emergency eyewash stations and safety showers .
- Spill management : Absorb small spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Large spills require evacuation and professional cleanup .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H NMR (CDCl₃) shows aromatic proton splitting patterns and nitroso-group-induced deshielding (~δ 8.0–8.5 ppm) .
- UV-Vis : Strong absorbance in the 250–300 nm range due to n→π* transitions of the nitroso group .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 214.08) and fragmentation patterns .
Q. How should waste containing nitroso compounds be managed?
- Segregation : Collect nitroso waste separately in labeled, airtight containers to prevent unintended reactions .
- Disposal : Partner with certified hazardous waste facilities for incineration or chemical neutralization (e.g., reduction with Fe²⁺/H⁺ to less toxic amines) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of nitroso compounds in redox environments?
- Contextual analysis : Compare experimental conditions (pH, temperature, solvent polarity) across studies. For example, nitrosobenzene exhibits dual redox behavior (oxidizing or reducing) depending on pH .
- Controlled replication : Reproduce conflicting studies using standardized buffers (e.g., phosphate vs. acetate) to isolate pH effects. Monitor reaction intermediates via stopped-flow UV-Vis spectroscopy .
Q. What strategies optimize the stability of nitroso compounds during storage?
- Temperature control : Store at –20°C in amber vials to prevent photolytic decomposition .
- Stabilizers : Add radical scavengers (e.g., BHT) to inhibit autoxidation. Use anhydrous solvents (e.g., dried DCM) to avoid hydrolysis .
- Stability assays : Conduct accelerated aging studies (40°C/75% RH) with periodic HPLC analysis to quantify degradation products .
Q. How do computational methods aid in predicting the environmental impact of nitroso compounds?
- QSAR modeling : Use tools like EPI Suite to estimate biodegradation half-lives and ecotoxicity based on substituent effects (e.g., electron-withdrawing groups reduce biodegradability) .
- Molecular dynamics : Simulate soil mobility by calculating log Kow and adsorption coefficients to organic matter .
Q. What experimental designs assess the catalytic role of nitroso intermediates in heterocyclic synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
